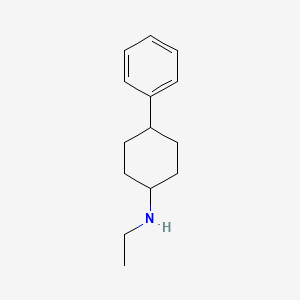
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound that features a pyridine ring fused to a dihydropyridinone structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one typically involves multi-step organic reactions. One common method includes the condensation of pyridine derivatives with appropriate diketones under controlled conditions. The reaction conditions often require the use of catalysts, solvents, and specific temperature settings to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure consistency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one can undergo various chemical reactions, including:
Oxidation: This reaction can convert the dihydropyridinone to a more oxidized state, potentially forming pyridinone derivatives.
Reduction: Reduction reactions can lead to the formation of fully saturated pyridine rings.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups on the pyridine ring are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or organometallic compounds (Grignard reagents) are typically employed.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridinone derivatives, while reduction could produce fully saturated pyridine rings.
Wissenschaftliche Forschungsanwendungen
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound may serve as a ligand in biochemical assays or as a probe in molecular biology studies.
Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.
Wirkmechanismus
The mechanism by which 1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The pathways involved can vary, but typically include binding to active sites or altering protein conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,6-Dimethyl-4-(pyridin-2-yl)-1,2-dihydropyridin-2-one
- 1,6-Dimethyl-4-(pyridin-4-yl)-1,2-dihydropyridin-2-one
- 1,6-Dimethyl-4-(quinolin-3-yl)-1,2-dihydropyridin-2-one
Uniqueness
1,6-Dimethyl-4-(pyridin-3-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern on the pyridine ring, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for targeted applications where other similar compounds may not be as effective.
Eigenschaften
Molekularformel |
C12H12N2O |
|---|---|
Molekulargewicht |
200.24 g/mol |
IUPAC-Name |
1,6-dimethyl-4-pyridin-3-ylpyridin-2-one |
InChI |
InChI=1S/C12H12N2O/c1-9-6-11(7-12(15)14(9)2)10-4-3-5-13-8-10/h3-8H,1-2H3 |
InChI-Schlüssel |
ANQLIRRRBYWTMW-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CC(=O)N1C)C2=CN=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


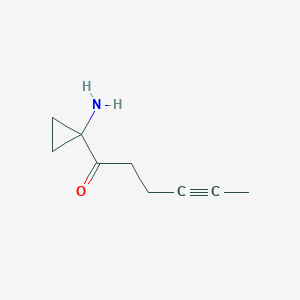
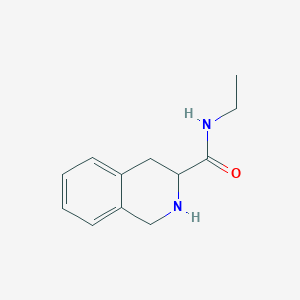
![1-[3-(Dimethylamino)-2-hydroxypropyl]cyclohexane-1-carbonitrile](/img/structure/B13217052.png)

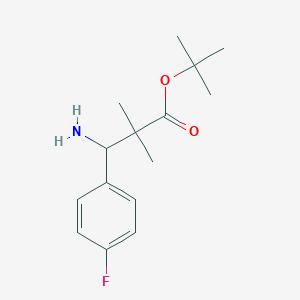

![2-[5-(Pyridin-3-yl)furan-2-yl]acetic acid](/img/structure/B13217090.png)
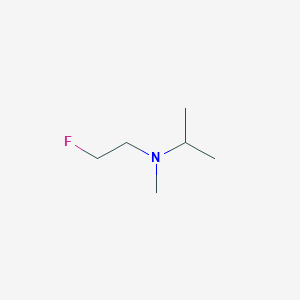
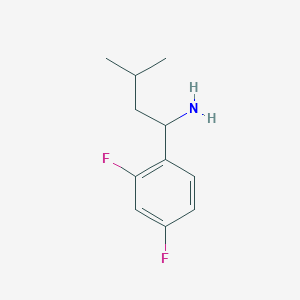
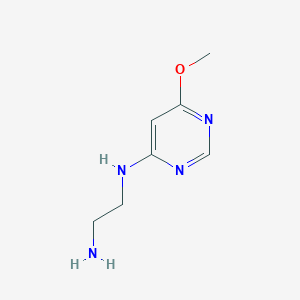
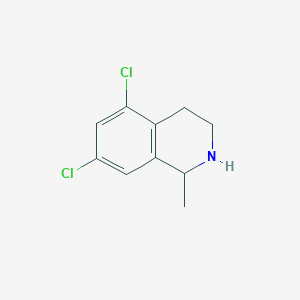

![2-{[(3-Nitrophenyl)methyl]amino}propan-1-ol](/img/structure/B13217113.png)
